molecular formula C27H26N4O4 B5959366 4-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol

4-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol

Cat. No.: B5959366
M. Wt: 470.5 g/mol
InChI Key: CVSKRBGDJPTGMV-RWPZCVJISA-N
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Description

4-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

The synthesis of 4-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution reactions: Introduction of the 3,4-dimethoxyphenyl and 4-methylphenyl groups onto the pyrimidine ring.

    Hydrazinylidene formation: This involves the reaction of the pyrimidine derivative with hydrazine or its derivatives.

    Final coupling: The hydrazinylidene intermediate is then coupled with 2-methylbenzene-1,3-diol under suitable conditions to form the final compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the hydrazinylidene group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to downstream biological effects.

    Interference with cellular pathways: It could modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents. Compared to these compounds, 4-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

List of similar compounds

  • 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine
  • 4-(3,4-dimethoxyphenyl)pyrimidine
  • 4-(4-methylphenyl)pyrimidine

Properties

IUPAC Name

4-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-16-5-7-18(8-6-16)21-14-22(19-10-12-24(34-3)25(13-19)35-4)30-27(29-21)31-28-15-20-9-11-23(32)17(2)26(20)33/h5-15,32-33H,1-4H3,(H,29,30,31)/b28-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSKRBGDJPTGMV-RWPZCVJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=C(C(=C(C=C3)O)C)O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=C(C(=C(C=C3)O)C)O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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